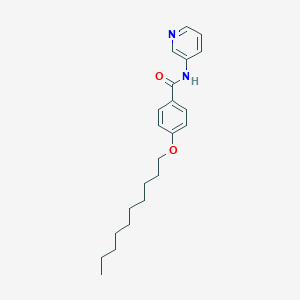![molecular formula C15H14N2O3 B402669 methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate](/img/structure/B402669.png)
methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . This compound is known for its unique structure, which includes a biphenyl group and a hydrazinecarboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate typically involves the reaction of biphenyl-4-carboxylic acid with hydrazine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted biphenyl compounds. These products are often used in further chemical synthesis and research .
Scientific Research Applications
methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl Hydrazinocarboxylate: A similar compound used in the Wolff-Kishner reduction reaction.
Biphenyl-4-carboxylic acid derivatives: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate is unique due to its combination of a biphenyl group and a hydrazinecarboxylate moiety. This structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28g/mol |
IUPAC Name |
methyl N-[(4-phenylbenzoyl)amino]carbamate |
InChI |
InChI=1S/C15H14N2O3/c1-20-15(19)17-16-14(18)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18)(H,17,19) |
InChI Key |
GVQGBRIDXQEKLS-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-{1-cyano-2-[5-nitro-2,4-di(1-piperidinyl)phenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B402586.png)
![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B402587.png)
![5-{2-[(2,4-Dichlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B402590.png)


![ethyl 2-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402599.png)

![2-(4-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B402602.png)
![ethyl 2-[4-(diethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402603.png)
![ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B402604.png)
![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402605.png)

![6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B402608.png)
![N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402610.png)
